molecular formula C19H30N2O3S B492779 N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690246-12-9

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B492779
CAS No.: 690246-12-9
M. Wt: 366.5g/mol
InChI Key: KNRXVXPQFBHJLN-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that features a piperidine ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

    Formation of 3,5-dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine.

    Preparation of the sulfonamide: The benzenesulfonamide group can be introduced through a reaction with 2,3,5,6-tetramethylbenzenesulfonyl chloride.

    Coupling Reaction: The final step involves coupling the 3,5-dimethylpiperidine with the sulfonamide under appropriate conditions, often using a base such as triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific combination of a piperidine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-12-7-13(2)11-21(10-12)18(22)9-20-25(23,24)19-16(5)14(3)8-15(4)17(19)6/h8,12-13,20H,7,9-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXVXPQFBHJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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